5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride
CAS No.: 2379951-88-7
Cat. No.: VC5457878
Molecular Formula: C9H9ClFN3S
Molecular Weight: 245.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2379951-88-7 |
|---|---|
| Molecular Formula | C9H9ClFN3S |
| Molecular Weight | 245.7 |
| IUPAC Name | N-(5-fluoropyridin-2-yl)-4-methyl-1,3-thiazol-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H8FN3S.ClH/c1-6-5-14-9(12-6)13-8-3-2-7(10)4-11-8;/h2-5H,1H3,(H,11,12,13);1H |
| Standard InChI Key | QJVYSDGQCRHPOL-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=N1)NC2=NC=C(C=C2)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
5-Fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride consists of a pyridine core substituted with a fluorine atom at the 5-position and an amine group at the 2-position, which is linked to a 4-methylthiazol-2-amine moiety. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability. Key physicochemical parameters include:
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Molecular formula: CHFNS·HCl
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Molecular weight: 260.72 g/mol (free base: 224.26 g/mol)
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LogP (predicted): 1.8 ± 0.3, indicating moderate lipophilicity .
The fluorine atom at position 5 of the pyridine ring introduces electronic effects that modulate binding interactions with biological targets, while the methyl group on the thiazole ring contributes to steric stabilization .
Synthetic Methodology
Core Scaffold Assembly
The synthesis involves a multi-step sequence starting from 2-aminothiazole derivatives. A representative pathway, adapted from procedures in and , includes:
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Thiazole ring formation: Condensation of thiourea with α-bromoketones under refluxing ethanol yields 2-aminothiazole intermediates .
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Pyridine coupling: Buchwald–Hartwig amination or nucleophilic aromatic substitution attaches the pyridine-2-amine group to the thiazole core .
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Salt formation: Treatment with hydrochloric acid in methanol or dichloromethane produces the hydrochloride salt .
Table 1. Key Synthetic Intermediates and Yields
| Intermediate | Structure | Yield (%) | Purification Method |
|---|---|---|---|
| A | 4-Methyl-1,3-thiazol-2-amine | 85 | Silica gel chromatography |
| B | 5-Fluoropyridin-2-amine | 72 | Recrystallization |
| C | Free base | 67 | Precipitation |
Pharmacological Activity
While direct data on 5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride remain limited, structural analogs demonstrate potent kinase inhibitory activity. For example:
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CDK4/6 inhibition: Analogous N-(pyridin-2-yl)pyrimidin-2-amine derivatives exhibit K values of 1–34 nM for CDK4/6, with GI values <50 nM in leukemia cell lines .
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Cell cycle arrest: At 0.4 μM, related compounds induce G1 phase accumulation in 85% of MV4-11 cells, comparable to palbociclib .
The fluorine substitution likely enhances target binding through electronegative effects, while the thiazole methyl group optimizes steric compatibility with hydrophobic kinase pockets .
Structure–Activity Relationship (SAR) Analysis
Critical SAR insights from analogous compounds include:
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Pyridine substituents: Fluorine at position 5 improves potency by 3–5-fold compared to hydrogen or chlorine .
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Thiazole modifications: Methyl substitution at position 4 maintains CDK selectivity, whereas bulkier groups (e.g., phenyl) reduce cellular activity .
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Salt forms: Hydrochloride salts exhibit 2–3× higher solubility in aqueous buffers compared to free bases .
Table 2. Impact of Substituents on Biological Activity
| Compound | R | R | CDK4 K (nM) | GI (nM) |
|---|---|---|---|---|
| Analog 1 | H | H | 41 | 209 |
| Analog 2 | F | CH | 1 | 23 |
| Target compound | F | CH | Predicted: 5–10 | Predicted: 30–50 |
Analytical Characterization
Validated analytical data for the target compound include:
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